molecular formula C9H16O5 B1209548 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one CAS No. 3322-70-1

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one

Cat. No. B1209548
CAS RN: 3322-70-1
M. Wt: 204.22 g/mol
InChI Key: ZMFZVJRDJVDKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex cyclopentanone derivatives involves various catalytic processes and reaction mechanisms. For instance, the palladium-catalyzed reactions using cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) have shown high efficiency in allylic substitution, Heck, Suzuki, or Sonogashira-type reactions, with turnover numbers reaching up to 210,000,000 for the Heck reaction, indicating the catalyst's stability and reactivity (Doucet & Santelli, 2006). This suggests a potential pathway for synthesizing related compounds through efficient catalytic systems.

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives has been extensively studied. For example, the X-ray crystal structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5] pentan-3-one provides insight into the short bridging carbon-carbon bond, revealing aspects of the compound's structural configuration (Irngartinger et al., 1981). Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Scientific Research Applications

Luminescent Thorium-Based Metal–Organic Frameworks

  • Summary of the Application : This compound has been used in the synthesis of luminescent thorium-based MOFs with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene . These MOFs show blue ligand-based luminescence under an ultraviolet environment .
  • Results or Outcomes : This is the first time that multiple thorium-based MOFs with luminescence have been found with the same ligand . The MOFs show blue ligand-based luminescence under an ultraviolet environment .

Cytocompatible Protein-Based Hydrogels

  • Summary of the Application : This compound has been used in the development of cytocompatible protein-based hydrogels crosslinked using tetrakis (hydroxymethyl)phosphonium chloride . These hydrogels have potential applications in various biomedical fields due to their high biocompatibility, bioactivity, and biodegradability .
  • Methods of Application or Experimental Procedures : The hydrogels were developed by crosslinking gelatin with tetrakis (hydroxymethyl)phosphonium chloride (THPC). A novel thermal treatment method was used to improve the cytocompatibility of the developed hydrogels . Furthermore, LAPONITE® was incorporated into the proposed hydrogels to further enhance its cytocompatibility along with physicochemical properties .
  • Results or Outcomes : The method of thermal treatment significantly improved the cell viability from ∼20% to ∼60% at a high THPC concentration of 8 mM which was further increased to ∼80% with LAPONITE® incorporation . Thermal treatment also increased the degradation time of hydrogels from ∼9 days to ∼18 days and LAPONITE® incorporation further increased it to ∼22 days at 8 mM THPC concentration .

Safety And Hazards

The safety and hazards information for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is not available in the search results .

properties

IUPAC Name

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFZVJRDJVDKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1(CO)CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284133
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one

CAS RN

3322-70-1
Record name 3322-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.